2-Ethoxypropyl toluene-p-sulphonate

Description

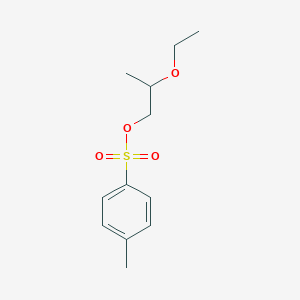

2-Ethoxypropyl toluene-p-sulphonate is an organic sulfonate ester characterized by a toluenesulfonyl group (p-toluenesulfonate) linked to a 2-ethoxypropyl moiety. Such compounds are typically used as intermediates in organic synthesis, surfactants, or reagents in pharmaceutical testing. Its structural features—a branched ethoxypropyl chain and sulfonate group—impart distinct physicochemical properties, including solubility, reactivity, and thermal stability, which are critical for industrial and research applications.

Properties

IUPAC Name |

2-ethoxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-4-15-11(3)9-16-17(13,14)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULOYHAWVKRCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxypropyl toluene-p-sulphonate typically involves the reaction of 2-ethoxypropanol with toluene-p-sulphonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropyl toluene-p-sulphonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulphonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form the corresponding alcohol and toluene-p-sulphonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium hydroxide, potassium carbonate

Solvents: Dichloromethane, ethanol, water

Major Products:

Nucleophilic Substitution: Corresponding substituted products (e.g., ethers, thioethers)

Elimination: Alkenes

Hydrolysis: 2-ethoxypropanol and toluene-p-sulphonic acid

Scientific Research Applications

2-Ethoxypropyl toluene-p-sulphonate finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Potential use in drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethoxypropyl toluene-p-sulphonate exerts its effects depends on the specific reaction it undergoes. Generally, the sulphonate group acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The ethoxypropyl group can participate in various transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs of 2-ethoxypropyl toluene-p-sulphonate include:

- Ethyl p-Toluenesulfonate (CAS 80-40-0) : A simpler ester with an ethyl group instead of 2-ethoxypropyl. Its lower molecular weight (200.25 g/mol) and linear alkyl chain result in higher volatility and faster reaction kinetics in esterification or alkylation processes .

- Hexadecyltrimethylammonium Toluene-p-Sulphonate (CAS 138-32-9) : A quaternary ammonium derivative with a long hydrophobic tail. This compound acts as a cationic surfactant, contrasting with the neutral ester functionality of 2-ethoxypropyl derivatives .

- Trimethyl[2-[(methacryloyl)oxy]ethyl]ammonium Toluene-p-Sulphonate (CAS 70055-71-9): Combines sulfonate, quaternary ammonium, and methacrylate groups, enabling dual functionality as a reactive monomer and surfactant .

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas where data is unavailable.

Physicochemical Properties

- Solubility : Ethyl p-toluenesulfonate’s smaller alkyl chain enhances water solubility compared to 2-ethoxypropyl derivatives, which likely exhibit greater lipophilicity due to the branched ether chain. Quaternary ammonium derivatives (e.g., hexadecyltrimethylammonium) are highly soluble in polar solvents but form micelles in aqueous solutions .

- Thermal Stability : Bulkier substituents (e.g., ethoxypropyl) may reduce thermal stability compared to ethyl analogs, as observed in sulfonate esters undergoing decomposition at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.